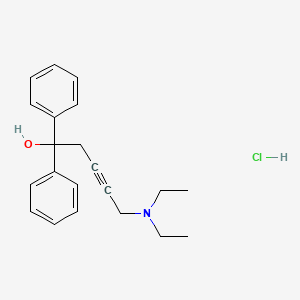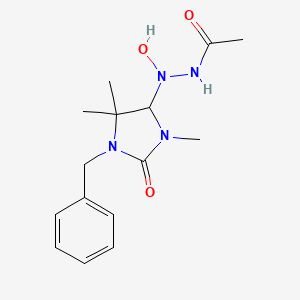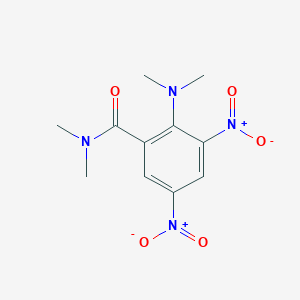
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide, also known as HDAC inhibitor, is a chemical compound that has been extensively researched for its potential applications in various fields, including cancer treatment, neurodegenerative diseases, and epigenetics.
科学的研究の応用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been extensively researched for their potential applications in cancer treatment. They have been shown to induce cell cycle arrest, inhibit tumor growth, and induce apoptosis in cancer cells. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have also been studied for their potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. They have been shown to improve cognitive function and reduce neuroinflammation in animal models. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been studied for their role in epigenetics, specifically in regulating gene expression.
作用機序
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors work by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This leads to changes in chromatin structure and gene expression. By inhibiting 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamides, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors increase histone acetylation, which is associated with gene activation. This mechanism of action makes 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors a promising target for cancer treatment and epigenetic research.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been shown to have both biochemical and physiological effects. Biochemically, they increase histone acetylation, which leads to changes in gene expression. Physiologically, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been shown to induce cell cycle arrest, inhibit tumor growth, and induce apoptosis in cancer cells. They have also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have several advantages for lab experiments. They are relatively easy to synthesize and purify, and they have a well-characterized mechanism of action. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been extensively studied, and there are many commercially available compounds. However, there are also limitations to using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors in lab experiments. They can have off-target effects, and their efficacy can be influenced by factors such as cell type and concentration.
将来の方向性
There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors. One area of focus is the development of more potent and selective 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors. Another area of focus is the identification of biomarkers that can predict response to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors in cancer patients. Additionally, there is growing interest in the use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors in combination with other therapies, such as immunotherapy and chemotherapy. Finally, there is a need for further research on the long-term effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors, particularly in the context of epigenetic regulation and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors are a promising area of research with potential applications in cancer treatment, neurodegenerative diseases, and epigenetics. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors and their role in scientific research.
合成法
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors involves the reaction of hexylamine with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. The resulting product is then purified using chromatography techniques to obtain the final compound. The purity of the compound is critical for its efficacy in scientific research.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-hexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-4-7-10-17-14(19)11-18-15(20)12-8-5-6-9-13(12)16(18)21/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLSVDUWLXBMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-hexyl-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![4-(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5108494.png)
![1-(1-cyclopenten-1-ylcarbonyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5108495.png)


![1-(3-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5108515.png)

![4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5108529.png)
![1,3-dimethyl-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108537.png)


![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5108565.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5108592.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B5108594.png)